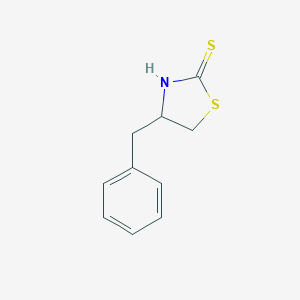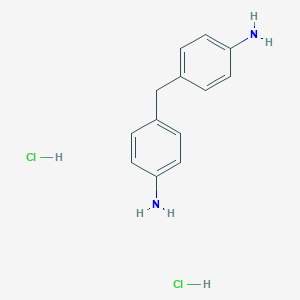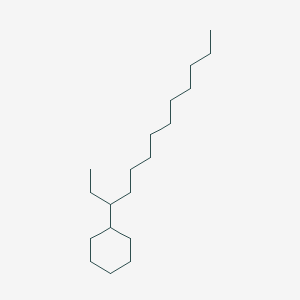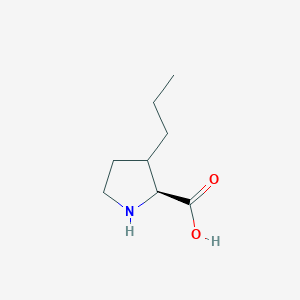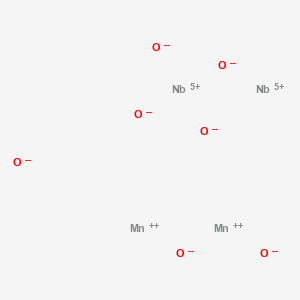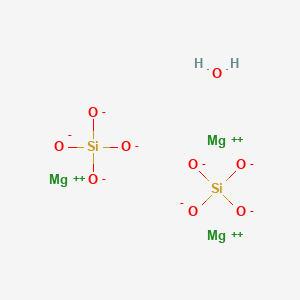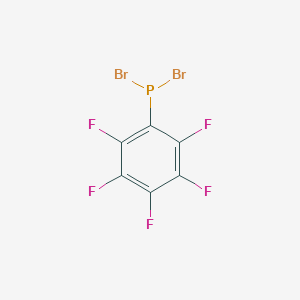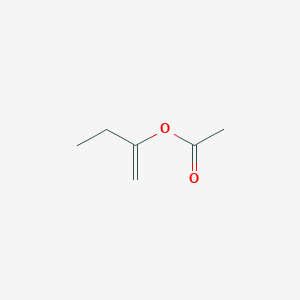
2,3-Dihydroxybutanedioate;tin(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxybutanedioate;tin(4+) is a chemical compound that is commonly used in scientific research. It is a tin complex of tartaric acid and is often used as a chiral ligand in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of 2,3-Dihydroxybutanedioate;tin(4+) is not well understood. It is believed to act as a Lewis acid, coordinating with other molecules to form chiral complexes. These complexes can then be used in asymmetric synthesis reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2,3-Dihydroxybutanedioate;tin(4+). However, it is known to be a relatively non-toxic compound that is not harmful to humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-Dihydroxybutanedioate;tin(4+) in lab experiments is its ability to act as a chiral ligand in asymmetric synthesis. This allows researchers to synthesize chiral compounds in a more efficient and cost-effective manner. However, one limitation of using 2,3-Dihydroxybutanedioate;tin(4+) is that it is not suitable for all types of reactions and may not be effective in certain circumstances.
Orientations Futures
There are several future directions for research involving 2,3-Dihydroxybutanedioate;tin(4+). One area of interest is the development of new chiral ligands based on this compound. Researchers are also exploring the use of 2,3-Dihydroxybutanedioate;tin(4+) in the synthesis of new pharmaceuticals and natural products. Additionally, there is ongoing research into the mechanism of action of this compound and its potential applications in other areas of chemistry.
Conclusion:
In conclusion, 2,3-Dihydroxybutanedioate;tin(4+) is a useful compound in scientific research, particularly in the field of asymmetric synthesis. Its ability to act as a chiral ligand makes it a valuable tool for the synthesis of chiral compounds. While there is still much to learn about the mechanism of action and potential applications of this compound, ongoing research is likely to yield new insights and discoveries in the future.
Méthodes De Synthèse
The synthesis of 2,3-Dihydroxybutanedioate;tin(4+) can be achieved by reacting tin(IV) chloride with tartaric acid in the presence of a base. The resulting compound is a white solid that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
2,3-Dihydroxybutanedioate;tin(4+) is commonly used in asymmetric synthesis as a chiral ligand. It can be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of chiral catalysts for use in organic reactions.
Propriétés
Numéro CAS |
14844-29-2 |
|---|---|
Nom du produit |
2,3-Dihydroxybutanedioate;tin(4+) |
Formule moléculaire |
C4H4O6Sn+2 |
Poids moléculaire |
266.78 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioate;tin(4+) |
InChI |
InChI=1S/C4H6O6.Sn/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+4/p-2 |
Clé InChI |
BEDWIHMMPCXSCV-UHFFFAOYSA-L |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+4] |
SMILES canonique |
C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(C(=O)[O-])O)(C(=O)[O-])O.[Sn+4] |
Autres numéros CAS |
14844-29-2 |
Synonymes |
tin tartrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



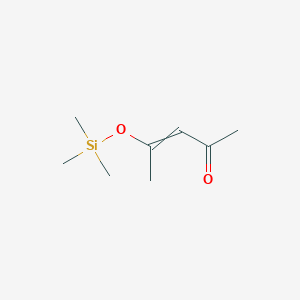
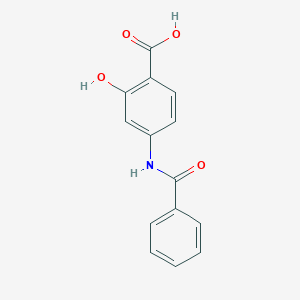
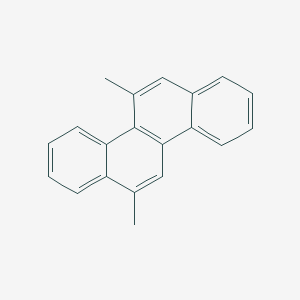
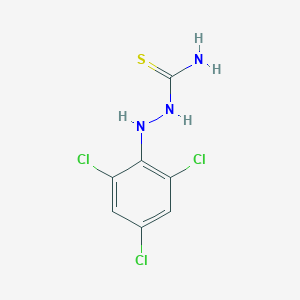
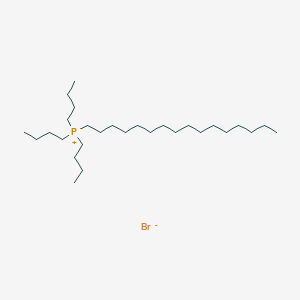
![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)
